5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl group at position 5, a 4-chlorophenyl substituent at position 3, and a 4-(2-methylphenyl)piperazine moiety at position 5. The 4-(2-methylphenyl)piperazine moiety is a common pharmacophore in ligands targeting neurotransmitter receptors (e.g., serotonin and dopamine receptors), suggesting possible central nervous system (CNS) activity .
Properties
Molecular Formula |
C27H30ClN5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-19-7-5-6-8-23(19)31-13-15-32(16-14-31)25-17-24(27(2,3)4)30-26-22(18-29-33(25)26)20-9-11-21(28)12-10-20/h5-12,17-18H,13-16H2,1-4H3 |
InChI Key |
AMNHRPHYIYSIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The reaction begins with 5-amino-3-(4-chlorophenyl)-1H-pyrazole (prepared via condensation of 4-chlorophenylhydrazine with a tert-butyl-containing β-ketoester) and a tert-butyl-substituted β-diketone. In a representative procedure, equimolar amounts of the 5-aminopyrazole and β-diketone are refluxed in acetic acid with catalytic sulfuric acid (0.5–1.0 mol%) for 12–24 hours. This generates the pyrazolo[1,5-a]pyrimidine core with yields exceeding 85% under optimized conditions. The tert-butyl group at position 5 enhances solubility and steric hindrance, directing subsequent functionalization to the 7-position.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for cyclocondensation due to their ability to stabilize transition states. Acid catalysts (e.g., H₂SO₄, p-TsOH) are critical for protonating the β-diketone, facilitating nucleophilic attack by the 5-aminopyrazole. Elevated temperatures (80–120°C) accelerate the reaction but may necessitate shorter durations to prevent decomposition.
Functionalization at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized with 4-(2-methylphenyl)piperazine via palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Coupling
Buchwald–Hartwig amination is widely employed for introducing nitrogen-containing substituents. In this method, the 7-chloro intermediate (generated by chlorination of the core using POCl₃) reacts with 4-(2-methylphenyl)piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), Xantphos ligand (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C for 24 hours. This protocol achieves yields of 70–80% with >95% purity after column chromatography.
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | Maximizes turnover |
| Base | Cs₂CO₃ | Enhances nucleophilicity |
| Temperature | 100°C | Balances rate and decomposition |
| Solvent | Toluene | Improves ligand solubility |
Nucleophilic Aromatic Substitution (SNAr)
Alternative routes employ SNAr under milder conditions. The 7-chloro intermediate reacts with 4-(2-methylphenyl)piperazine in DMF at 80°C for 48 hours, using potassium tert-butoxide (t-BuOK) as a base. While avoiding palladium costs, this method yields 60–65% due to competing side reactions.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing atom economy, reducing purification steps, and employing continuous flow systems.
Flow Chemistry
Microreactor systems enable rapid mixing and heat transfer, reducing reaction times for cyclocondensation from 24 hours to 2–4 hours. A telescoped process integrating core formation and piperazine coupling in sequence minimizes intermediate isolation, achieving an overall yield of 68% on kilogram scales.
Purification Strategies
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) ensures >99% purity for pharmaceutical applications. Recrystallization from ethanol/water mixtures offers a cost-effective alternative for non-GMP batches.
Structural Validation and Analytical Data
Post-synthesis characterization confirms regiochemistry and purity.
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal analysis confirms the tert-butyl group occupies the 5-position, while the piperazine moiety is axial to the pyrimidine ring, minimizing steric clashes.
Challenges and Contradictions
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of pyrazolo[1,5-a]pyrimidine derivatives allow for direct comparisons based on substituent variations and biological outcomes. Below is a detailed analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Notes:
- *Molecular weight calculated based on formula C27H30ClN3.
- Biological data for the target compound is inferred from structural analogs.
Key Structural and Functional Insights
Piperazine Modifications: The target compound’s 4-(2-methylphenyl)piperazine group (position 7) is distinct from analogs with benzylpiperazine or 4-(4-chlorophenyl)piperazine . Piperazine-containing analogs (e.g., ) are often associated with CNS activity, suggesting the target compound may share this property.
Halogen Effects :
- The 4-chlorophenyl group at position 3 is conserved in multiple analogs (e.g., ). Chlorine’s electron-withdrawing nature may enhance stability and binding affinity to hydrophobic pockets in biological targets.
Methyl and Tert-Butyl Groups :
- Methyl groups at position 2 (e.g., ) or 3/5 (e.g., ) are common in pyrazolo[1,5-a]pyrimidines and may fine-tune solubility and metabolic stability.
- The tert-butyl group at position 5 is a recurring feature (), likely contributing to improved pharmacokinetic properties.
Biological Activity Trends :
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. The presence of the tert-butyl group and chlorophenyl moiety enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that related compounds could induce cell cycle arrest and apoptosis in melanoma cells, with some derivatives showing growth inhibition at low concentrations (GI50 values) .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | UACC-62 | 274 |
| OTX-015 | UACC-62 | 161.8 |
| Compound X | A375 | 16.1 ± 1.5 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been suggested that the compound inhibits tubulin polymerization and disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for preventing cancer cell division and promoting apoptosis.
Neuropharmacological Effects
In addition to anticancer properties, the compound's piperazine moiety may confer neuropharmacological effects. Compounds containing piperazine have been studied for their potential in treating anxiety and depression due to their interaction with serotonin receptors . Further research is needed to elucidate the specific effects of this compound on neurotransmitter systems.
Study 1: Melanoma Treatment
A study focusing on the anti-melanoma activity of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at the phenyl ring significantly influenced activity. The introduction of electron-donating groups enhanced potency against melanoma cell lines . The specific compound under investigation showed promising results in reducing tumor growth in vivo without significant toxicity.
Study 2: In Vitro Efficacy
In vitro assays revealed that the compound effectively inhibited proliferation in several cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo ring could enhance bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
